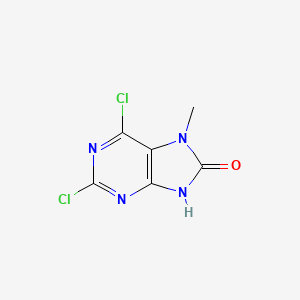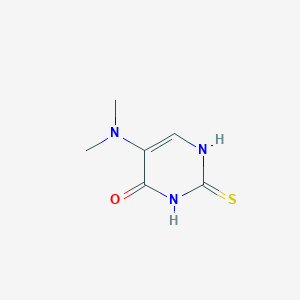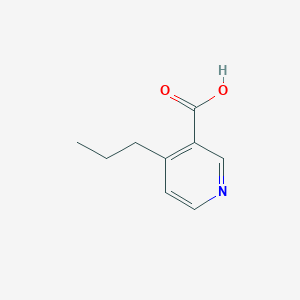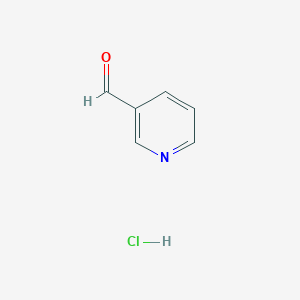
2,6-Dichloro-7-methylpurin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-7-methylpurin-8-one is a chemical compound with the molecular formula C₆H₄Cl₂N₄O and a molecular weight of 219.028 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-methylpurin-8-one typically involves the chlorination of 7-methylxanthine. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl₃) under controlled conditions. The reaction mixture is then heated to facilitate the substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions of the purine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-7-methylpurin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.
Major Products Formed
Substitution Reactions: Substituted purine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Hydrolyzed products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,6-Dichloro-7-methylpurin-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-7-methylpurin-8-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-7-methylpurine
- 6-Methylpurine
- 7-Methylxanthine
Uniqueness
2,6-Dichloro-7-methylpurin-8-one is unique due to the presence of chlorine atoms at positions 2 and 6, which confer distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C6H4Cl2N4O |
|---|---|
Peso molecular |
219.03 g/mol |
Nombre IUPAC |
2,6-dichloro-7-methyl-9H-purin-8-one |
InChI |
InChI=1S/C6H4Cl2N4O/c1-12-2-3(7)9-5(8)10-4(2)11-6(12)13/h1H3,(H,9,10,11,13) |
Clave InChI |
YDWGEWIMEWGOAF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(NC1=O)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)


